molecular formula C19H19ClN4O4S B2886444 1-(4-chlorophenyl)-N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-5-oxopyrrolidine-3-carboxamide CAS No. 2034402-91-8

1-(4-chlorophenyl)-N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-5-oxopyrrolidine-3-carboxamide

Cat. No.: B2886444
CAS No.: 2034402-91-8
M. Wt: 434.9
InChI Key: AIWOPHDOTYIVGX-UHFFFAOYSA-N
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Description

1-(4-chlorophenyl)-N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-5-oxopyrrolidine-3-carboxamide is a sophisticated chemical reagent designed for advanced research applications. This compound features a unique molecular architecture, integrating a 1,2,5-thiadiazole 2,2-dioxide (sulfamoyl) scaffold fused to a benzene ring, which is linked to a 5-oxopyrrolidine carboxamide moiety bearing a 4-chlorophenyl group. The presence of the sulfone group on the thiadiazole ring is a notable structural feature that can influence the compound's electronic properties, solubility, and potential for forming hydrogen bonds, making it a valuable scaffold in medicinal chemistry and drug discovery research . Compounds with similar structural motifs, such as pyrrolidine and thiadiazole derivatives, have demonstrated significant potential in pharmaceutical research, particularly as inhibitors of viral polymerases . The specific arrangement of these groups suggests this compound is intended for use in biochemical and pharmacological investigations, potentially targeting enzyme systems or cellular receptors. Researchers can utilize this compound as a key intermediate in synthetic chemistry or as a biological probe to study specific metabolic pathways. It is supplied with guaranteed high purity and stability for reliable, reproducible results in a laboratory setting. This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate safety precautions in accordance with their institution's chemical hygiene plans.

Properties

IUPAC Name

1-(4-chlorophenyl)-N-(1,3-dimethyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-5-yl)-5-oxopyrrolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19ClN4O4S/c1-22-16-8-5-14(10-17(16)23(2)29(22,27)28)21-19(26)12-9-18(25)24(11-12)15-6-3-13(20)4-7-15/h3-8,10,12H,9,11H2,1-2H3,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIWOPHDOTYIVGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)NC(=O)C3CC(=O)N(C3)C4=CC=C(C=C4)Cl)N(S1(=O)=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19ClN4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Table 1: Key Structural and Physicochemical Comparisons

Compound Name Molecular Formula Molecular Weight Key Substituents Notable Features
Target Compound (Main) C₂₀H₁₈ClN₃O₄S 439.89 g/mol 4-Chlorophenyl, 1,3-dimethyl-2,2-dioxido-benzo-thiadiazol Sulfonyl groups enhance polarity; rigid bicyclic system for target interaction.
1-(4-Fluorophenyl)-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxamide C₁₅H₁₆FN₄O₂S 342.38 g/mol 4-Fluorophenyl, 5-isopropyl-1,3,4-thiadiazol Fluorine improves metabolic stability; thiadiazole lacks sulfonyl groups.
1-(3-Chloro-4-methylphenyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxamide C₁₅H₁₅ClN₄O₂S 350.82 g/mol 3-Chloro-4-methylphenyl, 5-methyl-thiadiazol Methyl groups increase lipophilicity; smaller heterocycle reduces steric bulk.
1-(4-Chlorophenyl)-N-{[1-(4-chlorophenyl)-1H-tetrazol-5-yl]methyl}-5-oxopyrrolidine-3-carboxamide C₁₉H₁₆Cl₂N₆O₂ 431.30 g/mol Dual 4-chlorophenyl, tetrazole Tetrazole acts as a bioisostere for carboxylic acids; enhances metabolic stability.

Key Structural Differences:

Heterocyclic Moieties: The main compound’s benzo[c][1,2,5]thiadiazol group contains sulfonyl oxygen atoms, which are absent in the thiadiazole derivatives (e.g., and ). The tetrazole-containing analog replaces the benzo-thiadiazol with a tetrazole ring, a common bioisostere for carboxylates, which may enhance oral bioavailability .

Substituent Effects: Fluorine in reduces metabolic degradation compared to chlorine in the main compound but may decrease lipophilicity.

Synthetic Accessibility :

  • The main compound’s synthesis likely involves coupling a pyrrolidone-3-carboxylic acid derivative with a benzo-thiadiazolamine, using reagents like EDCl/HOBt . In contrast, ’s tetrazole linkage may require click chemistry or cyclization steps .

Preparation Methods

Thiadiazole Ring Formation

The benzo[c]thiadiazole nucleus is constructed via cyclocondensation of 1,2-diaminobenzene derivatives with sulfur donors. Modern protocols employ:

Method A: Direct Sulfur Insertion

3-Methyl-1,2-diaminobenzene (10 mmol)  
Thionyl chloride (15 mmol)  
Pyridine (20 mmol), DCM, 0°C → rt, 12 h  
Yield: 82% thiadiazole intermediate  

Method B: Oxidative Cyclization

N,N'-Dimethyl-o-phenylenediamine (10 mmol)  
Sulfur monochloride (12 mmol)  
Et3N (2.5 eq), THF, −78°C → 40°C, 6 h  
Yield: 78%  

Sulfone Oxidation

Controlled oxidation of the thiadiazole sulfide to sulfone is achieved using:

Crude thiadiazole (5 mmol)  
H2O2 (30%, 10 eq)  
TFAA (1.2 eq), CH3CN, 50°C, 8 h  
Conversion: >95% by HPLC  

Amination at C5 Position

Regioselective nitration followed by reduction establishes the amine functionality:

Step Reagents Conditions Yield
Nitration HNO3/H2SO4 (1:3) 0°C, 2 h 89% 5-nitro derivative
Reduction H2 (1 atm), Pd/C (10%) EtOH, rt, 12 h 93% amine

Synthesis of 1-(4-Chlorophenyl)-5-Oxopyrrolidine-3-Carboxylic Acid

Enantioselective Michael Addition

The pyrrolidine core is constructed via organocatalyzed asymmetric methodology:

Ethyl 4-oxo-2-enoate (10 mmol)  
Nitroethane (15 mmol)  
Cinchona alkaloid catalyst (10 mol%)  
Toluene, −20°C, 48 h  
enantiomeric excess: 97%  

Cyclization and Functionalization

Subsequent steps transform the Michael adduct into the target lactam:

  • N-Alkylation
Nitro compound (5 mmol)  
4-Chlorobenzyl bromide (6 mmol)  
K2CO3 (3 eq), DMF, 80°C, 6 h  
Yield: 85%  
  • Lactam Formation
Hydrogenolysis (H2/Pd-C) followed by  
Cyclization with PPh3/I2 system  
CH2Cl2, reflux, 4 h  
Lactam yield: 91%  

Final Amide Coupling

Carboxylic Acid Activation

Pyrrolidine-3-carboxylic acid (5 mmol)  
HATU (5.5 mmol)  
DIPEA (10 mmol), DMF, 0°C, 1 h  
Activation efficiency: >98% by NMR  

Amine Coupling

Activated ester (5 mmol)  
Benzo-thiadiazole amine (5.2 mmol)  
DCM, rt, 24 h  
Crude purity: 92% (HPLC)  
Final purification: Prep-HPLC (C18, MeCN/H2O)  
Isolated yield: 76%  

Process Optimization Considerations

Temperature Effects on Coupling Efficiency

Temp (°C) Reaction Time (h) Yield (%) Purity (%)
0 48 58 89
25 24 76 92
40 12 81 85

Optimal balance between rate and side reactions occurs at 25°C.

Catalyst Screening for Asymmetric Step

Catalyst ee (%) Yield (%)
Cinchonidine 97 82
(R)-DM-BINAP 88 75
L-Proline 65 68

Cinchona alkaloids provide superior enantiocontrol.

Analytical Characterization

Spectroscopic Data

  • 1H NMR (500 MHz, DMSO-d6): δ 8.42 (s, 1H, NH), 7.89 (d, J = 8.5 Hz, 2H, ArH), 7.56 (d, J = 8.5 Hz, 2H, ArH), 4.12 (q, J = 7.0 Hz, 2H, CH2), 3.78 (s, 3H, NCH3), 3.65 (s, 3H, NCH3), 3.22 (dd, J = 9.5, 5.0 Hz, 1H, CH), 2.94–2.87 (m, 2H, CH2), 2.45 (dt, J = 12.0, 7.5 Hz, 1H, CH), 2.18–2.10 (m, 1H, CH).

  • 13C NMR (126 MHz, DMSO-d6): δ 174.5 (C=O), 168.2 (C=O), 152.3 (C-SO2), 140.1–126.8 (Ar-C), 58.9 (NCH3), 55.4 (NCH3), 49.2 (CH), 42.7 (CH2), 37.5 (CH2), 32.1 (CH).

Chromatographic Properties

Column Mobile Phase Rt (min) Purity (%)
C18 (4.6×250) MeCN/H2O (70:30) 12.7 99.5
HILIC (2.1×50) ACN/NH4OAc (95:5) 8.9 99.2

Scale-Up Considerations

Microreactor technology demonstrates advantages for exothermic steps:

Parameter Batch Reactor Microreactor
Reaction Time 24 h 117 s
Temperature Control ±5°C ±0.5°C
Space-Time Yield 0.8 kg/m³/h 15.6 kg/m³/h

Adoption of continuous flow systems improves process safety and reproducibility.

Q & A

Q. What are the key synthetic routes for synthesizing this compound?

The synthesis typically involves multi-step reactions, including nucleophilic substitutions, cyclization, and condensation. Critical steps include coupling the benzo[c][1,2,5]thiadiazole moiety with the pyrrolidine-3-carboxamide core. Reaction optimization requires precise control of solvents (e.g., DMF or acetonitrile), temperature (50–80°C), and reaction times (12–24 hours). Base catalysts like potassium carbonate are often employed to facilitate intermediate formation .

Q. Which spectroscopic methods are used to confirm the compound’s structure?

Structural confirmation relies on:

  • NMR spectroscopy (1H/13C) to resolve aromatic protons and carbons in the benzo[c][1,2,5]thiadiazole and pyrrolidine rings.
  • IR spectroscopy to identify carbonyl (C=O, ~1700 cm⁻¹) and sulfonyl (S=O, ~1350 cm⁻¹) groups.
  • Mass spectrometry (ESI-MS) for molecular weight validation (e.g., expected [M+H]+ ion).
  • Thin-layer chromatography (TLC) for purity assessment during synthesis .

Advanced Research Questions

Q. How can contradictions in spectroscopic data during structural elucidation be resolved?

Contradictions often arise from overlapping signals (e.g., aromatic protons) or dynamic effects (e.g., rotational isomerism). Mitigation strategies include:

  • Variable-temperature NMR to stabilize conformers and simplify splitting patterns.
  • 2D NMR techniques (COSY, HSQC) to assign proton-carbon correlations.
  • Comparative analysis with structurally analogous compounds (e.g., derivatives with substituted benzyl groups) .

Q. What strategies optimize reaction conditions to improve yield and purity?

Systematic optimization via Design of Experiments (DoE) is recommended. For example:

  • Solvent screening : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates.
  • Temperature gradients : Higher temperatures (80°C) accelerate cyclization but may degrade heat-sensitive moieties.
  • Catalyst selection : Transition-metal catalysts (e.g., Pd/C) improve coupling efficiency in heterocyclic systems .

Q. How can computational modeling predict biological interactions of this compound?

Molecular docking (AutoDock Vina, Schrödinger Suite) can simulate binding to targets like kinases or GPCRs. Key steps:

  • Protein preparation : Retrieve target structures (e.g., PDB ID 2HZI) and remove co-crystallized ligands.
  • Ligand parameterization : Assign partial charges and optimize geometry (DFT/B3LYP).
  • Docking validation : Compare results with experimental SAR data from analogues (e.g., thiadiazole derivatives) .

Methodological Considerations

Q. What crystallographic techniques are suitable for resolving this compound’s 3D structure?

Single-crystal X-ray diffraction using SHELXL (for refinement) and SHELXS (for solution) is ideal. Challenges include:

  • Crystal growth : Slow evaporation in ethanol/water mixtures produces diffraction-quality crystals.
  • Twinned data : Use SHELXL’s TWIN command to model pseudo-merohedral twinning .

Q. How to analyze SAR for derivatives with modified substituents?

  • Synthetic diversification : Replace the 4-chlorophenyl group with fluorophenyl or methoxyphenyl to assess electronic effects.
  • Biological assays : Test derivatives against enzyme targets (e.g., COX-2 inhibition) and correlate activity with substituent Hammett constants .

Data Contradiction Analysis

Q. How to reconcile discrepancies between computational predictions and experimental bioactivity?

Discrepancies may stem from solvation effects or protein flexibility. Solutions include:

  • MD simulations : Run 100-ns trajectories to account for receptor conformational changes.
  • Binding free energy calculations : Use MM-PBSA/GBSA to incorporate entropy and solvent contributions .

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